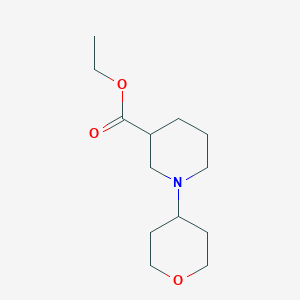![molecular formula C10H18N2O3 B1469274 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1339454-01-1](/img/structure/B1469274.png)
1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid
Übersicht
Beschreibung
“1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the empirical formula C11H20N2O4 . It is a unique chemical that is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is represented by the SMILES stringCC(C)(C)OC(N1CC(C1)C(OC)=O)=O . This indicates that the compound contains a tert-butyl group, a carbamoyl group, and an azetidine ring, among other functional groups . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 244.29 . The InChI key for this compound is RPCWHOFDACENQM-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Peptide Research
1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid is used in the synthesis of various azetidine analogs. Sajjadi and Lubell (2008) synthesized enantiopure 3-substituted azetidine-2-carboxylic acids with heteroatomic side chains, which can serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Role in Medicinal Chemistry
Azetidines, including derivatives of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are key components in pharmaceutical compounds. Ji, Wojtas, and Lopchuk (2018) reported an improved synthesis method for protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry, leading to a series of valuable azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Impact on Protein Synthesis and Function
Azetidine-2-carboxylic acid, a related compound, has been studied for its effects on protein synthesis and function. Rubenstein et al. (2006) explored its presence in garden beets and its potential misincorporation into proteins in place of proline, impacting protein folding and function (Rubenstein et al., 2006).
Bioactivity and Receptor Modulation
Azetidine derivatives, including those related to 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, have been investigated for their bioactivity, particularly in modulating receptors. Kozikowski et al. (1990) synthesized azetidine-2,4-dicarboxylic acid derivatives and examined their ability to modulate the N-methyl-D-aspartate receptor, impacting calcium uptake in cerebellar granule cells (Kozikowski, Tueckmantel, Reynolds, & Wroblewski, 1990).
Use in Agricultural Research
The compound's analog, Azetidine-2-carboxylic acid, is also used in agricultural research. Pitman et al. (1977) studied its effects on ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of azetidine derivatives, such as 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are crucial for creating novel compounds with potential biological and pharmaceutical applications. Mangelinckx et al. (2005) developed an efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates, expanding the range of functionalized azetidines available for further research (Mangelinckx, Boeykens, Vliegen, Van Der Eycken, & De Kimpe, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)11-8(13)6-12-4-7(5-12)9(14)15/h7H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQOKEHQMXNBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1469193.png)








![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)



